![molecular formula C14H11ClF3NO2S2 B4923283 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4923283.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide, also known as CTMBS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides, which are known for their antibacterial and antitumor properties. CTMBS has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and toxicology.
作用機序
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide is an inhibitor of protein kinases that contain a cysteine residue in their active site. It forms a covalent bond with the cysteine residue, thereby irreversibly inhibiting the kinase activity. This mechanism of action makes this compound a valuable tool for studying the function and regulation of specific protein kinases.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. This compound has also been found to inhibit the activity of certain bacterial enzymes, making it a potential candidate for the development of antibacterial agents.
実験室実験の利点と制限
One of the main advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide is its high selectivity for specific protein kinases. This allows researchers to study the function and regulation of specific kinases without affecting other kinases or cellular processes. Another advantage of this compound is its irreversibility, which allows researchers to study the long-term effects of kinase inhibition. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide in scientific research. One potential direction is the development of this compound-based drugs for the treatment of cancer and bacterial infections. Another potential direction is the use of this compound in the study of other enzymes and cellular processes. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved properties.
合成法
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide is synthesized by the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-(methylthio)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 160-162°C.
科学的研究の応用
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide has been extensively used in scientific research as a tool to study the function and regulation of various proteins. It has been found to be particularly useful in the study of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. This compound is used to selectively label and inhibit specific protein kinases, allowing researchers to study their function and role in disease.
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2S2/c1-22-10-3-5-11(6-4-10)23(20,21)19-13-8-9(14(16,17)18)2-7-12(13)15/h2-8,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHIZFBTEHDBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[tert-butyl(methyl)amino]ethyl 2-furoate hydrochloride](/img/structure/B4923203.png)
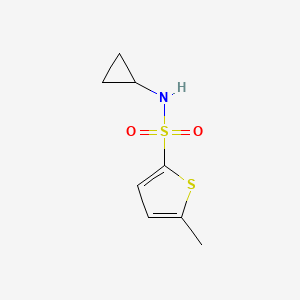
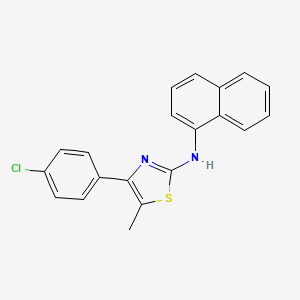
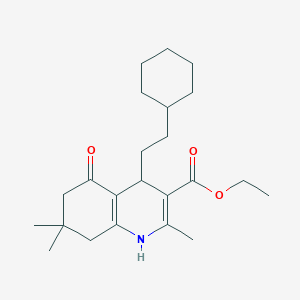
![N-methyl-6-{[2-(methylthio)ethyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B4923228.png)
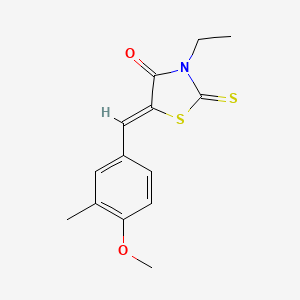
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B4923245.png)
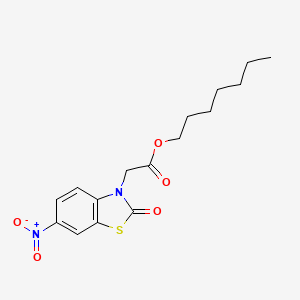
![5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4923258.png)
![8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4923261.png)
![4-butyl-2-imino-7-methyl-2H-thiopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B4923269.png)
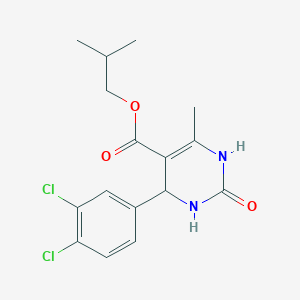
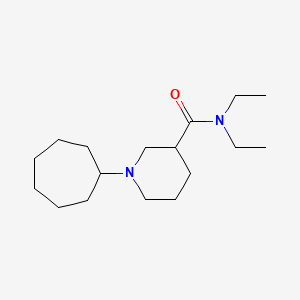
![1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4923299.png)